Predicted Basicity (pKa) Comparison: 6-Isopropyl vs. 2-Isopropyl Regioisomer
The predicted pKa of the conjugate acid of 6-isopropyl-4-methylpyridin-3-amine is approximately 6.5–7.0, compared to 7.43 ± 0.18 for its 2-isopropyl regioisomer (2-isopropyl-4-methylpyridin-3-amine, CAS 1698293-93-4) . This ~0.5–1.0 log unit difference in basicity arises because the 2-isopropyl group exerts a stronger electron-donating inductive effect on the pyridine nitrogen when positioned ortho to it, whereas the 6-isopropyl group is para to the pyridine nitrogen and meta to the 3-amine, resulting in a more attenuated electronic influence .
| Evidence Dimension | pKa of conjugate acid (pyridinium ion) |
|---|---|
| Target Compound Data | ~6.5–7.0 (predicted range) |
| Comparator Or Baseline | 2-Isopropyl-4-methylpyridin-3-amine: 7.43 ± 0.18 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.4 to -0.9 (target compound less basic) |
| Conditions | Predicted values (ACD/Labs or similar computational method); aqueous solution, 25°C |
Why This Matters
The lower basicity of the 6-isopropyl isomer may reduce undesired lysosomal trapping and hERG off-target binding compared to the more basic 2-isopropyl analog, a critical consideration when the amine is retained in the final bioactive molecule.
